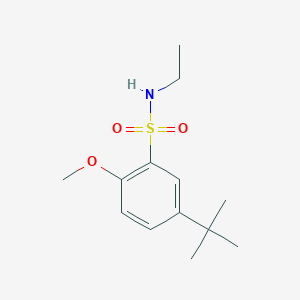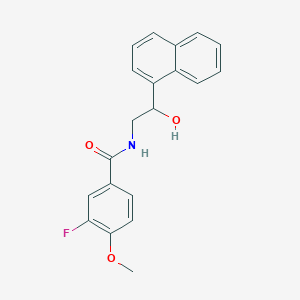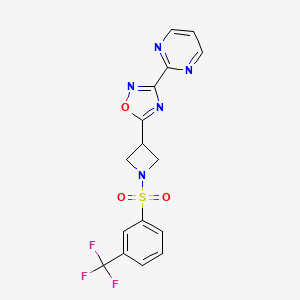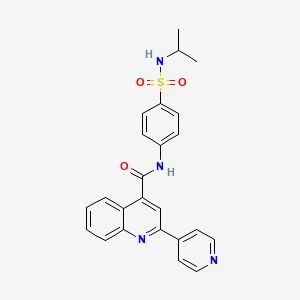
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as ISQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ISQ is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces. This review focuses on recent reports on the effectiveness of quinoline-based compounds as anticorrosive materials, highlighting their potential in protecting metals against corrosion through the formation of coordination bonds (Verma, Quraishi, & Ebenso, 2020).
Quinoline and Pyrimidine Derivatives in Optoelectronic Materials
Optoelectronic Applications
Research on quinazoline and pyrimidine derivatives has shown significant potential for creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and other electronic devices. The review emphasizes the importance of these derivatives in enhancing the electroluminescent properties of materials used in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Quinoline and Quinazoline Alkaloids in Medicinal Chemistry
Biological Activities
Quinoline and quinazoline alkaloids have been studied extensively for their broad spectrum of biological activities. Over the past 200 years, these compounds have been isolated from natural sources, and their synthetic analogs have shown significant medicinal properties. This review covers the historical background and recent findings on the biological activities of quinoline and quinazoline alkaloids, including their roles in anticancer, antimicrobial, and antiviral applications (Shang et al., 2018).
Green Synthesis of Quinoline
Sustainable Synthesis
The synthesis of quinoline scaffolds has been revisited with a focus on green chemistry approaches. This review discusses the shift towards employing non-toxic, environmentally friendly methods for synthesizing quinoline derivatives. The aim is to eliminate the use of hazardous chemicals and solvents, thereby promoting safer and more sustainable practices in chemical synthesis (Nainwal et al., 2019).
Propriétés
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16(2)28-32(30,31)19-9-7-18(8-10-19)26-24(29)21-15-23(17-11-13-25-14-12-17)27-22-6-4-3-5-20(21)22/h3-16,28H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCIYYTKFZSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
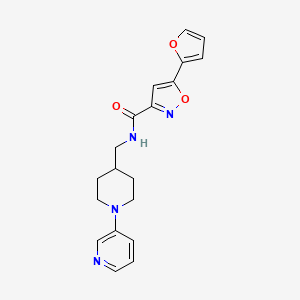
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
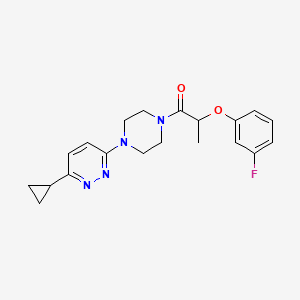
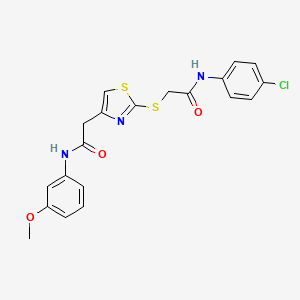
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
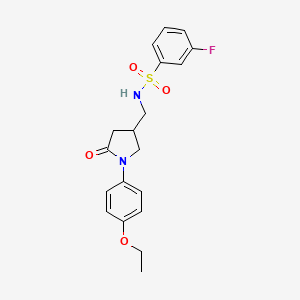
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
